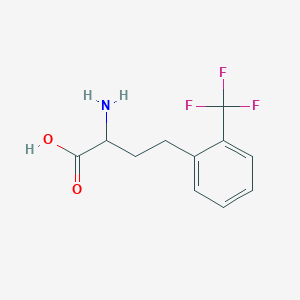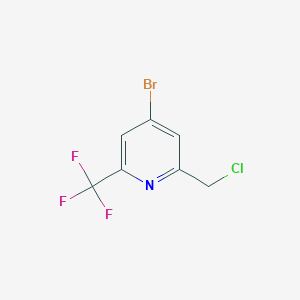![molecular formula C16H14ClIO3 B14167519 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane CAS No. 923594-95-0](/img/structure/B14167519.png)
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the chlorophenyl and iodophenoxy groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxolane ring through cyclization of appropriate diols or epoxides.
Substitution Reactions: Introduction of the chlorophenyl and iodophenoxy groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: Conversion of the dioxolane ring to other functional groups.
Reduction: Reduction of the iodophenoxy group to a phenol or other derivatives.
Substitution: Replacement of the chlorophenyl or iodophenoxy groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane would depend on its specific applications. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-2-[(2-bromophenoxy)methyl]-1,3-dioxolane
- 2-(4-Chlorophenyl)-2-[(2-fluorophenoxy)methyl]-1,3-dioxolane
Uniqueness
The presence of the iodophenoxy group in 2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane may confer unique reactivity and properties compared to its brominated or fluorinated analogs. This could include differences in biological activity, chemical stability, and reactivity.
Eigenschaften
CAS-Nummer |
923594-95-0 |
|---|---|
Molekularformel |
C16H14ClIO3 |
Molekulargewicht |
416.64 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H14ClIO3/c17-13-7-5-12(6-8-13)16(20-9-10-21-16)11-19-15-4-2-1-3-14(15)18/h1-8H,9-11H2 |
InChI-Schlüssel |
SRCMHOQVKMJSIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(COC2=CC=CC=C2I)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




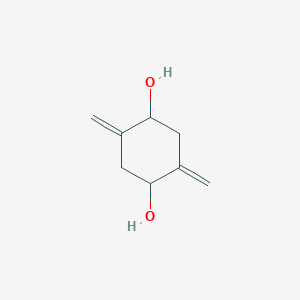
![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)
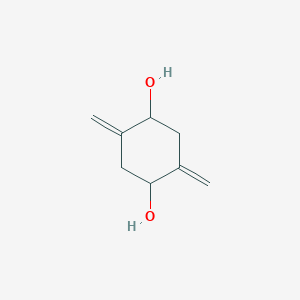
![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)

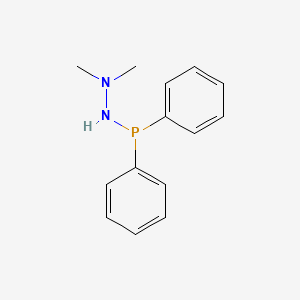
![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)

